![molecular formula C9H6F3N3O B12844300 1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a chemical compound with the molecular formula C8H6F3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrazolo[4,3-b]pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone typically involves the reaction of 2-trifluoromethyl-5-bromopyridine with sec-butyllithium in an ether solvent at -78°C. This is followed by the addition of N,N-dimethylaminoacetamide, which results in the formation of the desired compound . The reaction mixture is then poured into water, and the organic phase is extracted with ether, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient solvents, catalysts, and reaction conditions to increase yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable compound in biochemical studies. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound shares a similar trifluoromethyl group and pyridine ring but lacks the pyrazole moiety.
5-Acetyl-2-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group and pyridine ring but different functional groups.
Uniqueness
1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is unique due to its specific combination of the trifluoromethyl group and the pyrazolo[4,3-b]pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H6F3N3O |
|---|---|
Peso molecular |
229.16 g/mol |
Nombre IUPAC |
1-[6-(trifluoromethyl)pyrazolo[4,3-b]pyridin-1-yl]ethanone |
InChI |
InChI=1S/C9H6F3N3O/c1-5(16)15-8-2-6(9(10,11)12)3-13-7(8)4-14-15/h2-4H,1H3 |
Clave InChI |
FQERVFKZJWNOQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C=N1)N=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



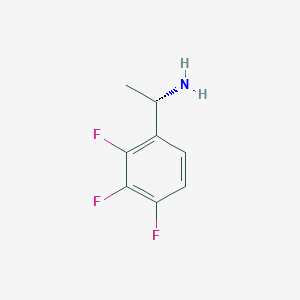
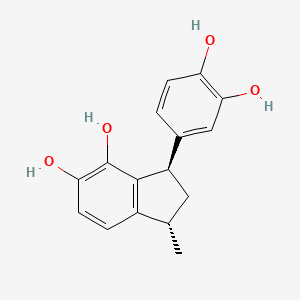
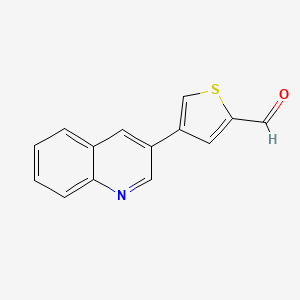
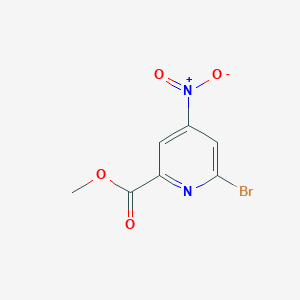
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12844247.png)
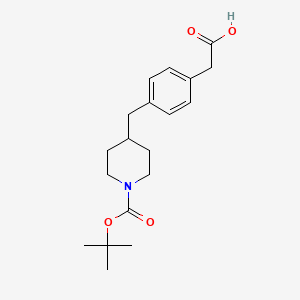
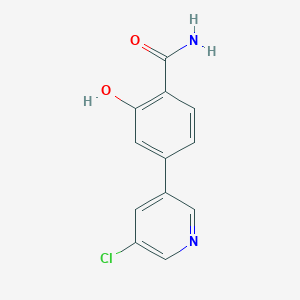
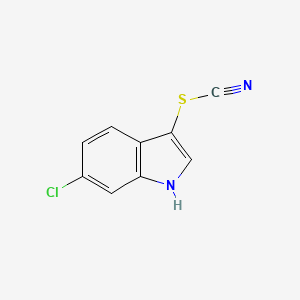
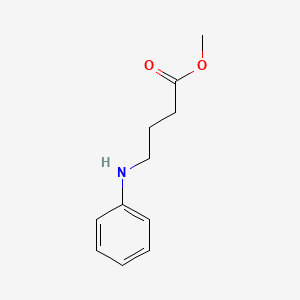
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)
![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
